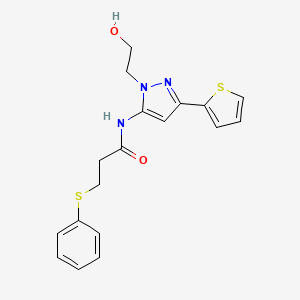

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S2/c22-10-9-21-17(13-15(20-21)16-7-4-11-25-16)19-18(23)8-12-24-14-5-2-1-3-6-14/h1-7,11,13,22H,8-10,12H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBIUYZEGCHMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC(=NN2CCO)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the hydroxyethyl group: This step involves the alkylation of the pyrazole ring with an appropriate haloalcohol, such as 2-chloroethanol, in the presence of a base like potassium carbonate.

Attachment of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the phenylthio group: This step involves the nucleophilic substitution of a suitable phenylthio precursor, such as thiophenol, with a halogenated intermediate.

Formation of the propanamide moiety: The final step involves the amidation of the intermediate with a suitable amine or amide reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The phenylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, NaBH4, or other reducing agents.

Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base or catalyst.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research indicates that pyrazole derivatives, including those similar to N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide, exhibit antiviral properties. For instance, studies have shown that certain pyrazole compounds can inhibit the replication of viruses such as HIV and influenza. The mechanism often involves the inhibition of viral enzymes or interference with viral entry into host cells .

Antidepressant Properties

Recent investigations into related pyrazole compounds have demonstrated significant antidepressant effects. In preclinical studies, compounds containing thiophene and pyrazole structures showed reduced immobility times in forced swimming and tail suspension tests, suggesting potential efficacy as antidepressants . The presence of electron-withdrawing groups in the aromatic ring was linked to enhanced activity.

Anticancer Potential

Emerging data suggest that compounds like this compound may possess anticancer properties. Pyrazole derivatives have been reported to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of tumor angiogenesis .

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the thiophene moiety via electrophilic substitution or coupling reactions.

- Final amide formation through reaction with appropriate carboxylic acids or their derivatives.

Case Study 1: Antiviral Efficacy

A study evaluating a series of pyrazole derivatives against various viral strains found that certain modifications to the structure significantly enhanced antiviral activity. Compounds were tested for their ability to inhibit viral replication in cell cultures, with some achieving IC50 values in the low micromolar range against HIV .

Case Study 2: Antidepressant Screening

In a behavioral study assessing the antidepressant potential of thiophene-based pyrazolines, one compound demonstrated over 60% reduction in immobility time compared to control groups treated with standard antidepressants like Imipramine. This suggests a promising therapeutic profile for further development .

Mechanism of Action

The mechanism of action of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethyl and thiophene groups may play a role in binding to the target, while the phenylthio group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazole-based propanamides, which are widely explored for their pharmacological and material science applications. Below is a detailed comparison with structurally related analogs:

Key Observations

Substituent Effects :

- Hydroxyethyl vs. Methylthio/Pyran : The hydroxyethyl group in the target compound improves water solubility compared to methylthio (compound 5) or pyran (compound 86a) substituents, which are more lipophilic .

- Thiophene vs. Pyridine/Thiazole : Thiophen-2-yl (target) provides distinct electronic properties compared to pyridin-3-yl (compound 5) or thiazolyl (compound 4), affecting π-stacking and redox behavior .

- Phenylthio vs. Halogens/Tetrazole : The phenylthio group offers moderate electron-withdrawing effects, contrasting with the strong electron-withdrawing halogens (Cl, F) in compound 4 or the acidic tetrazole in compound 10 .

Synthetic Accessibility :

- Yields for similar compounds (e.g., 60–64% in compound 5 ) suggest that the target compound’s synthesis may require optimized conditions due to its polar hydroxyethyl group, which could complicate purification.

Safety and Stability :

- The target compound’s safety profile emphasizes flammability and aquatic toxicity , whereas halogenated analogs (e.g., compound 4) may pose higher environmental persistence risks due to C-Cl bonds .

Research Implications and Limitations

While structural comparisons highlight functional group influences, pharmacological data for the target compound are absent in the provided evidence. Further studies should explore:

- Biological Activity : Comparative assays against kinases or inflammatory targets.

- SAR Analysis : Systematic evaluation of how hydroxyethyl and phenylthio groups modulate efficacy.

- Environmental Impact : Degradation pathways relative to halogenated analogs.

Biological Activity

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide, a compound with the CAS number 1219903-89-5, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 319.4 g/mol. The structure includes a pyrazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 1219903-89-5 |

Antimicrobial Properties

Research has indicated that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiophenyl group may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines. For example, derivatives of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazole) have shown promising results against leukemia and breast cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

Compounds with pyrazole structures have been reported to possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing cellular damage associated with various diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : The compound could act on various receptors, modulating signaling pathways that lead to cell death in cancer cells.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it helps maintain cellular integrity and function.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of thiophene-containing compounds against E. coli. The results showed that modifications to the thiophene ring significantly enhanced antibacterial activity, suggesting that structural optimization could yield more potent derivatives .

Study 2: Anticancer Potential

In a study focusing on leukemia cells, derivatives similar to this compound were tested for cytotoxicity. Results indicated a dose-dependent response with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H NMR identifies protons on pyrazole (δ 6.5–7.5 ppm) and thiophene (δ 7.0–7.8 ppm); ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons.

- IR Spectroscopy : Detects amide C=O (1640–1680 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches.

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 402.12).

- X-ray Crystallography : SHELXL refines crystal structures to resolve tautomeric ambiguities .

How to address discrepancies between spectroscopic data and computational modeling results for this compound?

Q. Advanced

- Cross-Validation : Compare X-ray (solid-state) and NMR (solution) data to assess conformational flexibility.

- DFT Calculations : Simulate NMR chemical shifts (GIAO method) using Gaussian or ORCA, adjusting for solvent effects (PCM model).

- Tautomer Analysis : Evaluate keto-enol equilibria via variable-temperature NMR or UV-Vis spectroscopy .

What are the key stability considerations for storing this compound?

Q. Basic

- Storage Conditions : Argon atmosphere, -20°C, and amber vials to prevent oxidation (thioether → sulfoxide) and photodegradation.

- Stability Studies : Conduct accelerated testing (40°C/75% RH for 6 months) with HPLC monitoring (retention time shifts indicate degradation) .

How to design a structure-activity relationship (SAR) study for analogs targeting enzyme inhibition?

Q. Advanced

- Analog Synthesis : Modify thiophene (e.g., 3-methyl substitution), hydroxyethyl chain (e.g., ethylene → propylene), and phenylthio groups (e.g., para-fluoro substitution).

- Biological Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization.

- Computational Docking : Use AutoDock Vina to predict binding affinities; correlate substituent hydrophobicity with activity .

What are common side reactions during synthesis and their mitigation strategies?

Q. Basic

- Over-Alkylation : Protect pyrazole nitrogen with Boc groups during hydroxyethyl introduction.

- Thiophene Oxidation : Conduct reactions under inert atmosphere (N₂/Ar).

- Incomplete Coupling : Use 1.2 equivalents of EDC and 4Å molecular sieves to absorb water .

How can computational methods predict the metabolic pathways of this compound?

Q. Advanced

- Metabolism Prediction : GLORYx identifies sulfoxidation (phenylthio group) and CYP450-mediated hydroxylation (thiophene ring).

- In Vitro Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Adjust logP (e.g., <3) to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.